2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide
CAS No.: 941990-67-6
Cat. No.: VC11875797
Molecular Formula: C19H20ClFN2O3S
Molecular Weight: 410.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941990-67-6 |
|---|---|
| Molecular Formula | C19H20ClFN2O3S |
| Molecular Weight | 410.9 g/mol |
| IUPAC Name | 2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(2-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C19H20ClFN2O3S/c20-14-8-10-16(11-9-14)27(25,26)23-12-4-3-5-15(23)13-19(24)22-18-7-2-1-6-17(18)21/h1-2,6-11,15H,3-5,12-13H2,(H,22,24) |
| Standard InChI Key | VICGTOSBMYCHSA-UHFFFAOYSA-N |
| SMILES | C1CCN(C(C1)CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1CCN(C(C1)CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
The compound 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide is a complex organic molecule that incorporates several functional groups, including a piperidine ring, a benzenesulfonyl group, and an acetamide moiety. This compound is of interest in pharmaceutical chemistry due to its potential biological activities, which can be attributed to its structural components.
Synthesis Overview
The synthesis of 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide likely involves several steps, including the preparation of the piperidine core, the introduction of the 4-chlorobenzenesulfonyl group, and the attachment of the 2-fluorophenyl acetamide moiety.
-
Step 1: Preparation of the piperidine core.
-
Step 2: Introduction of the 4-chlorobenzenesulfonyl group using 4-chlorobenzenesulfonyl chloride.
-
Step 3: Attachment of the 2-fluorophenyl acetamide moiety.
Potential Biological Activities
Compounds with similar structures often exhibit biological activities due to their ability to interact with enzymes or receptors. The presence of a sulfonyl group and an acetamide moiety suggests potential interactions with biological targets, which could be explored for therapeutic applications.
Potential Applications
-
Pharmacological Activities: Modulation of enzyme activities or receptor interactions.
-
Therapeutic Targets: Potential targets could include kinases or other enzymes involved in disease pathways.
Research Findings and Challenges
While specific research findings on 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide are not available in the provided sources, compounds with similar structures have been studied for their pharmacological properties. Challenges in researching this compound include synthesizing it efficiently and evaluating its biological activities comprehensively.
Future Directions
-
Synthetic Optimization: Improving synthesis efficiency and yield.
-
Biological Evaluation: Assessing the compound's interactions with biological targets and its potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume